molecular formula C14H9Cl2IO3 B10977396 4-Iodophenyl 2-(2,4-dichlorophenoxy)acetate

4-Iodophenyl 2-(2,4-dichlorophenoxy)acetate

Cat. No.: B10977396
M. Wt: 423.0 g/mol
InChI Key: KYXAGQPPQWZMOB-UHFFFAOYSA-N
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Description

4-Iodophenyl 2-(2,4-dichlorophenoxy)acetate is an organic compound that combines an iodophenyl group with a dichlorophenoxyacetate moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodophenyl 2-(2,4-dichlorophenoxy)acetate typically involves the esterification of 4-iodophenol with 2-(2,4-dichlorophenoxy)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to 40°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the consistency and reliability of the product.

Chemical Reactions Analysis

Types of Reactions

4-Iodophenyl 2-(2,4-dichlorophenoxy)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester bond can be hydrolyzed to yield 4-iodophenol and 2-(2,4-dichlorophenoxy)acetic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Hydrolysis: Formation of 4-iodophenol and 2-(2,4-dichlorophenoxy)acetic acid.

Scientific Research Applications

4-Iodophenyl 2-(2,4-dichlorophenoxy)acetate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules. Its reactivity makes it suitable for studying substitution and esterification reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals, where its unique structure can be leveraged to create effective compounds.

Mechanism of Action

The mechanism of action of 4-Iodophenyl 2-(2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its combined structural features, which confer unique reactivity and potential applications. The presence of both iodophenyl and dichlorophenoxyacetate groups allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C14H9Cl2IO3

Molecular Weight

423.0 g/mol

IUPAC Name

(4-iodophenyl) 2-(2,4-dichlorophenoxy)acetate

InChI

InChI=1S/C14H9Cl2IO3/c15-9-1-6-13(12(16)7-9)19-8-14(18)20-11-4-2-10(17)3-5-11/h1-7H,8H2

InChI Key

KYXAGQPPQWZMOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC(=O)COC2=C(C=C(C=C2)Cl)Cl)I

Origin of Product

United States

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